molecular formula C14H17NO5 B077650 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate CAS No. 13887-61-1

1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate

Cat. No.: B077650
CAS No.: 13887-61-1
M. Wt: 279.29 g/mol
InChI Key: VCFPGQUWJMMYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is a complex organic compound that features a benzodioxane moiety, a hydroxyethyl group, and a cyclopropanecarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate typically involves multiple steps:

    Formation of the Benzodioxane Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.

    Introduction of the Hydroxyethyl Group: The benzodioxane can be further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Formation of the Cyclopropanecarbamate: The final step involves the reaction of the hydroxyethyl benzodioxane with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropanecarbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyclopropanecarbamate group can be reduced to form the corresponding amine.

    Substitution: The benzodioxane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 2-(1,4-Benzodioxan-2-yl)-2-oxoethyl cyclopropanecarbamate.

    Reduction: Formation of 2-(1,4-Benzodioxan-2-yl)-2-aminoethyl cyclopropanecarbamate.

    Substitution: Various substituted benzodioxane derivatives depending on the electrophile used.

Scientific Research Applications

1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler compound with similar structural features but lacking the hydroxyethyl and cyclopropanecarbamate groups.

    2-(1,4-Benzodioxan-2-yl)ethanol: Similar to the target compound but without the cyclopropanecarbamate group.

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine: Contains the benzodioxane moiety but differs in the functional groups attached.

Uniqueness

1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

13887-61-1

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate

InChI

InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17)

InChI Key

VCFPGQUWJMMYKA-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O

Canonical SMILES

C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O

Origin of Product

United States

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